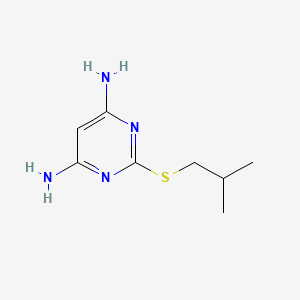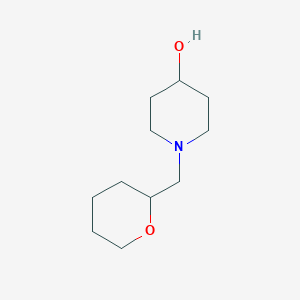
(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzazepines and oxazoles, which have been shown to have a wide range of biological activities.
Wirkmechanismus
(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in a variety of physiological and pathological processes, including cognition, inflammation, and apoptosis. Activation of the α7nAChR by (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to have neuroprotective effects by reducing inflammation and oxidative stress, and by promoting neuronal survival and regeneration.
Biochemical and Physiological Effects:
(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is a neurotransmitter involved in learning and memory. (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of neuroinflammation. In addition, (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to reduce oxidative stress, which is involved in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is that it is a selective agonist of the α7nAChR, which reduces the potential for off-target effects. (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is also relatively stable and can be synthesized in large quantities. However, (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has a relatively short half-life, which may limit its effectiveness in vivo. In addition, (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its potential use in the treatment of chronic pain. Finally, further research is needed to understand the mechanisms underlying the neuroprotective effects of (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, and to identify potential targets for drug development.
Synthesemethoden
(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can be synthesized using a multistep process that involves the reaction of 4-chloro-2-methyl-5-nitropyrimidine with 2-amino-1,2,3,4-tetrahydro-1-benzazepine to form the intermediate product. This intermediate product is then reacted with 2-amino-4,5-dimethyl-1,2-oxazole to form (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects. (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-15(12(2)20-17-11)16(19)18-10-6-5-8-13-7-3-4-9-14(13)18/h3-4,7,9H,5-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAZVODWVFVNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)

![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)

![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)
![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)

![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylsulfonylpropanamide](/img/structure/B7514562.png)


